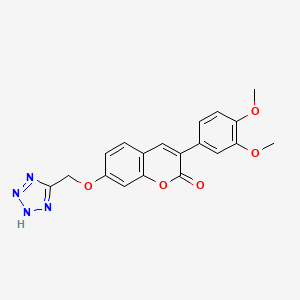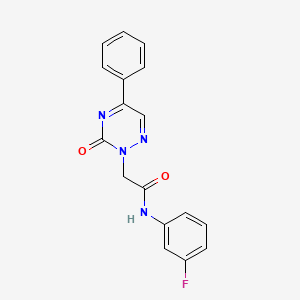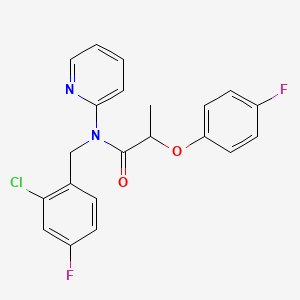![molecular formula C26H28N2O3 B11311650 1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol CAS No. 1018126-54-9](/img/structure/B11311650.png)
1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a methoxyphenyl group, and a dimethylphenoxy group
Méthodes De Préparation
The synthesis of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is alkylated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Dimethylphenoxy Group: The final step involves the attachment of the dimethylphenoxy group. This can be achieved through a nucleophilic substitution reaction, where the intermediate product is reacted with a dimethylphenol derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenoxy or methoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions.
Applications De Recherche Scientifique
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1-(3,4-DIMETHYLPHENOXY)-3-{2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}PROPAN-2-OL can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the benzodiazole ring and dimethylphenoxy group, making it less complex.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound contains a triazole ring instead of a benzodiazole ring, leading to different chemical and biological properties.
4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: This compound has a similar phenoxy and methoxy substitution pattern but differs in the core structure and functional groups.
Propriétés
Numéro CAS |
1018126-54-9 |
|---|---|
Formule moléculaire |
C26H28N2O3 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-8-11-23(14-19(18)2)31-17-21(29)16-28-25-7-5-4-6-24(25)27-26(28)15-20-9-12-22(30-3)13-10-20/h4-14,21,29H,15-17H2,1-3H3 |
Clé InChI |
STTYFHVGTBTYHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311581.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11311590.png)
![2-(2-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11311599.png)

![2-(2-chlorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11311606.png)
![N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11311626.png)
![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311634.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11311635.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11311643.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11311651.png)
![N-(2,5-dichlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11311656.png)
